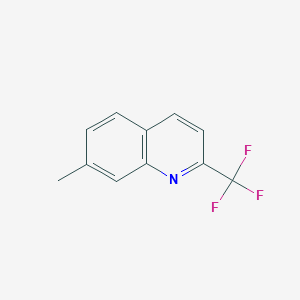
7-Methyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(trifluoromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antiviral Properties
One notable application of quinoline derivatives, including 7-Methyl-2-(trifluoromethyl)quinoline, is their potential as antiviral agents. Research has indicated that related compounds, such as 2,8-bis(trifluoromethyl)quinoline analogs, exhibit promising activity against the Zika virus. These derivatives demonstrated enhanced potency compared to existing antiviral drugs like mefloquine, making them candidates for further development in treating viral infections .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer progression. For example, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The trifluoromethyl group enhances the pharmacological profile of these compounds, potentially increasing their effectiveness and selectivity against cancer cells.
Bioimaging Applications
Fluorescent Probes
The incorporation of the trifluoromethyl group into quinoline structures has led to the development of novel fluorescent probes for bioimaging applications. A study highlighted that 7-aminoquinolines, which include the trifluoromethyl group, exhibit strong intramolecular charge-transfer fluorescence. This property enables these compounds to be used effectively in live-cell imaging, specifically targeting cellular structures like the Golgi apparatus. The ability to visualize these structures in real-time offers significant advantages for cellular biology research .
Cell Imaging Studies
In vitro experiments demonstrated that certain derivatives of this compound can selectively localize within specific organelles in various cell lines (e.g., HeLa and U2OS). These findings suggest that such compounds could serve as valuable tools for studying cellular dynamics and functions through advanced imaging techniques like two-photon fluorescence microscopy .
Summary of Key Findings
Case Studies
- Zika Virus Inhibition
- Cellular Imaging
Eigenschaften
CAS-Nummer |
176722-74-0 |
|---|---|
Molekularformel |
C11H8F3N |
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
InChI-Schlüssel |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Synonyme |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















